Predicted Lipophilicity (XLogP3) and TPSA Differential vs. p-Tolyl Analog
The target compound (CAS 1251556-31-6) demonstrates a higher predicted lipophilicity (XLogP3 = 3.0) and a larger topological polar surface area (TPSA = 89.4 Ų) compared to its closely related p-tolyl analog N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251556-37-2), which lacks the 3-methoxy group. This difference is primarily driven by the methoxy substituent on the benzamide ring [1]. The increased TPSA of the target compound may influence cell permeability and target engagement profiles in whole-cell antibacterial assays, a key consideration for FtsZ-targeting programs [2].
| Evidence Dimension | Computed Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3 = 3.0; TPSA = 89.4 Ų; HBA = 5; HBD = 1 |
| Comparator Or Baseline | CAS 1251556-37-2 (p-tolyl analog); Molecular formula C22H23N5O2; XLogP3 ~2.5 (estimated); TPSA ~68 Ų (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.5; ΔTPSA ≈ +21.4 Ų; HBA +1 |
| Conditions | Computational predictions using PubChem data (XLogP3 3.0, Cactvs) and structural analysis of analogs. |
Why This Matters
The differential lipophilicity and TPSA profile can directly impact bacterial cell penetration and off-target interactions, making this compound a distinct chemical probe relative to non-methoxylated analogs for FtsZ inhibition studies.
- [1] PubChem. (2026). Compound Summary for CID 49665306. National Center for Biotechnology Information. View Source
- [2] Cao, E., et al. (2018). Substitution of terminal amide with 1H-1,2,3-triazole: Identification of unexpected class of potent antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 28(10), 1841-1847. View Source
